molecular formula C22H25N3O4 B2673839 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide CAS No. 894018-42-9

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Cat. No.: B2673839
CAS No.: 894018-42-9
M. Wt: 395.459
InChI Key: OGPZYSWISRURHO-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or diagnostic use. Product Overview N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a synthetic small molecule that incorporates both pyrrolidinone and indoline scaffolds, which are privileged structures in medicinal chemistry. The presence of these moieties suggests potential for diverse biological activity, making it a compound of interest for early-stage pharmaceutical research and discovery. Research Applications and Potential Value The core structures present in this molecule are frequently associated with activity in neurological and inflammatory research domains. Neuroscience Research: The carboxamide-linked indoline structure is a feature found in compounds investigated as inhibitors of neurological targets. Related indole-5-carboxamide analogues have been reported as potent and selective Monoamine Oxidase B (MAO-B) inhibitors, suggesting potential research applications for this compound in neurodegenerative conditions . Ion Channel and Pain Research: The 5-oxopyrrolidine-3-carboxamide core is a recognized pharmacophore in the development of Nav1.8 (voltage-gated sodium channel) inhibitors. Nav1.8 is a promising target for the research of pain, cough, and itch disorders, indicating a potential application pathway for this molecule in sensory biology studies . Multi-Target Agent Screening: Privileged scaffolds like the 2-methylindoline and 5-oxopyrrolidine are often investigated for their ability to modulate multiple biological targets. This compound could be valuable in screening campaigns for anti-inflammatory or anticancer agents, as similar structures have shown inhibitory activity against enzymes like lipoxygenase (LOX) or in cellular proliferation assays . Researchers are advised to conduct thorough experimental characterization to determine this compound's specific mechanism of action and affinity for biological targets. Handling and Storage Consult the Certificate of Analysis for specific handling and storage recommendations. In general, store similar compounds at -20°C or below, protected from light, in a tightly sealed container under inert atmosphere.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-14-10-15-6-4-5-7-18(15)25(14)22(27)23-16-11-21(26)24(13-16)17-8-9-19(28-2)20(12-17)29-3/h4-9,12,14,16H,10-11,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPZYSWISRURHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of a suitable precursor, such as a γ-keto ester, under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group on the aromatic ring.

    Coupling with Indoline Derivative: The final step involves coupling the pyrrolidinone intermediate with a 2-methylindoline-1-carboxamide derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Reduction of the Pyrrolidinone Ketone

The 5-oxopyrrolidin-3-yl moiety contains a ketone group, which can undergo reduction to form a secondary alcohol.

  • Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) or ethanol.

  • Product : N-(1-(3,4-dimethoxyphenyl)-5-hydroxypyrrolidin-3-yl)-2-methylindoline-1-carboxamide.

  • Mechanism : Nucleophilic addition of hydride to the carbonyl carbon.

Reaction ComponentDetails
Starting Material5-oxopyrrolidin-3-yl ketone
ReagentNaBH₄ (mild) or LiAlH₄ (strong)
SolventTHF, ethanol, or diethyl ether
Yield~60–85% (based on analogous reductions)

Oxidation of Methoxy Groups

The 3,4-dimethoxyphenyl group may undergo demethylation or oxidation under harsh conditions.

  • Reagents/Conditions : Boron tribromide (BBr₃) in dichloromethane (DCM) at −78°C to room temperature .

  • Product : N-(1-(3,4-dihydroxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide.

  • Mechanism : Cleavage of methyl ethers via Lewis acid-mediated demethylation.

Reaction ComponentDetails
Starting Material3,4-dimethoxyphenyl
ReagentBBr₃ (1–3 equiv)
SolventDCM
SelectivityPreferential para-demethylation reported in similar systems

Hydrolysis of Amide Bonds

The carboxamide and pyrrolidinone amide bonds are susceptible to hydrolysis under acidic or basic conditions.

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux (110°C, 12–24 hours).

    • Products : 2-methylindoline-1-carboxylic acid and 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine.

  • Basic Hydrolysis :

    • Conditions : NaOH (2M), aqueous ethanol, 80°C.

    • Products : Sodium carboxylate and free amine.

Reaction TypeReagentsProducts
AcidicHClCarboxylic acid + amine
BasicNaOHCarboxylate salt + amine

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl group may undergo EAS, though steric hindrance from methoxy groups could limit reactivity.

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0–5°C.

    • Product : Nitro-substituted derivative at the meta position relative to methoxy groups .

  • Sulfonation :

    • Conditions : H₂SO₄/SO₃, 50°C.

Functionalization of the Indoline Moiety

The 2-methylindoline group may participate in:

  • Oxidation : Conversion of the indoline to indole via dehydrogenation (e.g., DDQ or MnO₂).

  • Alkylation : Quaternization of the indoline nitrogen using alkyl halides (e.g., methyl iodide).

Stability Under Physiological Conditions

The compound’s stability is critical for pharmacological applications:

  • pH Stability : Stable at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Decomposes above 200°C (DSC/TGA data inferred from similar pyrrolidinones).

Experimental Considerations

  • Stereochemistry : The pyrrolidinone and indoline moieties may introduce stereocenters. Chiral HPLC or enzymatic resolution could separate enantiomers .

  • Byproducts : Demethylation or over-reduction during BBr₃ or LiAlH₄ treatments require careful monitoring.

Scientific Research Applications

Central Nervous System Activity

The compound's structural resemblance to known CNS-active agents suggests potential neuropharmacological effects. Research into related compounds indicates that similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Antitumor Properties

Compounds with indoline and pyrrolidinone structures have been studied for their anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as microtubule disruption and induction of apoptosis. Further investigation into N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide could reveal similar properties.

Antimicrobial Activity

The presence of methoxy groups in the compound may enhance its antimicrobial properties. Similar compounds have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its possible applications:

Compound Biological Activity Study Reference
2-amino-4-aryl derivativesAnticancer activity against melanoma cells
N-substituted piperidinesInhibition of α-glucosidase
Monoamine oxidase inhibitorsNeuroprotective effects

These studies highlight the potential therapeutic roles of structurally related compounds in cancer treatment, enzyme inhibition, and neuroprotection.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the pyrrolidinone and indoline rings could provide structural rigidity and specificity.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Backbone: Rip-B features a phenethylamine core linked to a benzamide group, whereas the target compound contains a pyrrolidinone ring fused to an indoline-carboxamide.
  • Substituents: Both share the 3,4-dimethoxyphenyl group, but the target compound’s pyrrolidinone and indoline systems introduce conformational rigidity absent in Rip-B.

Synthesis and Yield :
Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, yielding 80% . The target compound’s synthesis likely involves multi-step procedures due to its complex heterocyclic framework.

Pharmacological Implications: The benzamide group in Rip-B may favor interactions with amine receptors or enzymes, while the pyrrolidinone-indoline system in the target compound could enhance binding to hydrophobic pockets (e.g., in kinases or GPCRs) .

Parameter Target Compound Rip-B
Core Structure Pyrrolidinone-Indoline Phenethylamine-Benzamide
Key Functional Groups Carboxamide, Dimethoxyphenyl Benzamide, Dimethoxyphenyl
Molecular Rigidity High (due to fused rings) Low (flexible ethyl linker)
Synthetic Complexity Likely high Moderate (single-step reaction)

Polyacetylenes with 3,4-Dimethoxyphenyl Moieties

Structural Contrast :

  • Molecular Class: The polyacetylenes in are polymers with carbamate and eugenol-derived units, whereas the target compound is a small molecule.
  • Functional Groups : Both incorporate 3,4-dimethoxyphenyl groups, but the polymers include ethynyl and carbamate linkages absent in the target compound.

Physicochemical Properties :

  • Solubility : The polyacetylenes exhibit solubility in organic solvents (e.g., THF, chloroform) due to their helical conformation and side-chain carbamates . The target compound’s solubility profile is unconfirmed but may differ due to its polar carboxamide group.
  • Molecular Weight : Polyacetylenes have high molecular weights (13,900–18,400 g/mol), contrasting with the target compound’s smaller size (~400–500 g/mol estimated).

Applications :
While the polyacetylenes are designed for materials science (e.g., conductive polymers), the target compound’s structure aligns more with drug-like molecules for therapeutic use .

Verapamil and Formoterol Related Compounds

Shared Substituents :

  • 3,4-Dimethoxyphenyl: Present in verapamil-related Compound F [(3,4-dimethoxyphenyl)methanol] and the target compound .
  • Methoxy Groups : Formoterol analogs (e.g., Compound G) include 4-methoxyphenyl groups, highlighting the prevalence of methoxy substitutions in bioactive molecules.

Pharmacological Divergence :

  • Verapamil analogs target calcium channels, while formoterol derivatives act as β2-adrenergic agonists. The target compound’s indoline-pyrrolidinone system may favor different targets, such as serotonin or dopamine receptors.
  • The absence of amine or alcohol groups in the target compound (unlike formoterol’s ethanolamine side chain) reduces structural overlap with adrenergic agents .
Compound Core Pharmacophore Target/Activity
Target Compound Indoline-Pyrrolidinone Undetermined (likely CNS-related)
Verapamil Related Compound F Benzyl alcohol Calcium channel modulation
Formoterol Related Compound G Phenethylamine β2-Adrenergic receptor agonism

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique molecular structure. This article reviews the current understanding of its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The compound features a pyrrolidinone ring, an indoline structure, and methoxy groups, which contribute to its reactivity and biological interactions. Its molecular formula is C22H25N3O4C_{22}H_{25}N_3O_4 with a molecular weight of approximately 395.459 g/mol. The presence of multiple functional groups suggests a diverse range of biological activities.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting tumor necrosis factor (TNF) levels, which plays a critical role in inflammation and cancer progression .
  • CNS Activity : The compound's structure may influence neurotransmitter systems, suggesting potential applications in treating CNS disorders .
  • Antimicrobial Properties : The presence of nitrogen-containing rings has been associated with antimicrobial effects, indicating possible uses in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other compounds that target acetylcholinesterase for Alzheimer's treatment .
  • Receptor Modulation : Interaction with neurokinin receptors (NK-3) could modulate neurotransmitter release, impacting mood and cognitive functions .
  • Redox Reactions : The nitro group may participate in redox reactions, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance:

  • A study on similar pyrrolidine derivatives demonstrated significant inhibition of TNF production, highlighting their anti-inflammatory potential .
  • Another investigation focused on the synthesis of indoline derivatives that showed promising results in vitro against various cancer cell lines .

Case Study 1: Anticancer Activity

A compound structurally related to this compound was tested against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could serve as a lead for developing anticancer agents.

Case Study 2: CNS Effects

In a behavioral study involving rodent models, a related compound was shown to improve cognitive function through modulation of serotonin and dopamine levels. This suggests potential applications for treating disorders such as depression and anxiety.

Data Summary Table

Activity Type Mechanism Reference
AnticancerInhibition of TNF
CNS ModulationInteraction with NK-3 receptors
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide with high purity?

  • Methodology :

  • Step 1 : Utilize a multi-step synthesis starting with functionalization of the pyrrolidinone core via nucleophilic substitution or condensation reactions. For example, coupling 3,4-dimethoxyphenyl groups to the pyrrolidin-5-one scaffold using carbodiimide-mediated amidation (similar to methods in ) .
  • Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallize the final product using solvents like ethanol or acetonitrile.
  • Step 3 : Validate purity (>98%) using reversed-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and pyrrolidin-5-one carbonyl (δ 170–175 ppm in 13C^{13}\text{C} NMR). Compare with analogous structures in .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragment patterns (e.g., cleavage at the carboxamide bond).
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and aromatic C-H bending (700–800 cm1^{-1}) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. Quantify activity via Bradford assay ( ) for protein concentration normalization.
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7). IC50_{50} values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How should discrepancies in crystallographic data be resolved for this compound?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). Ensure completeness > 95% and Rint_{int} < 0.05.
  • Refinement : Apply SHELXL ( ) for structure solution. Address disorder in the 3,4-dimethoxyphenyl group using PART and ISOR commands.
  • Validation : Check Rfree_{\text{free}}-Rwork_{\text{work}} gap (<5%) and verify geometry with PLATON .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrrolidinone modifications?

  • Methodology :

  • Computational Modeling : Perform docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases). Compare with analogs in .
  • Bioisosteric Replacement : Substitute the 2-methylindoline group with bicyclic systems (e.g., tetrahydroisoquinoline) and evaluate potency shifts.
  • Data Analysis : Use multivariate statistics (PCA or PLS) to correlate substituent electronegativity with activity .

Q. How can solvent effects on stability be systematically evaluated during storage?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots in DMSO, ethanol, or water at 25°C, 4°C, and -20°C. Analyze degradation via HPLC every 30 days ( ) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify hydrolytically labile sites (e.g., carboxamide) via LC-MS/MS.

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